2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group, a tetrazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Introduction of the Tetrazole Ring: The phenoxy intermediate is then subjected to a cyclization reaction with a suitable azide source to form the tetrazole ring.
Acetamide Formation: The final step involves the reaction of the tetrazole-containing intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and phenoxy group may play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethyl-phenoxy)-acetamide: Lacks the tetrazole ring, which may result in different chemical and biological properties.
N-(2-methyl-2H-tetrazol-5-yl)-acetamide: Lacks the phenoxy group, which may affect its reactivity and applications.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(2-methyl-2H-tetraazol-5-yl)acetamide is unique due to the combination of the phenoxy group, tetrazole ring, and acetamide moiety. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15N5O2 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N5O2/c1-8-4-5-10(9(2)6-8)19-7-11(18)13-12-14-16-17(3)15-12/h4-6H,7H2,1-3H3,(H,13,15,18) |
InChI Key |
CPIQOFHCTLKRBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN(N=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.